(Triethylsilyl)methyl phenoxyacetate
Description
(Triethylsilyl)methyl phenoxyacetate is a silyl-protected ester derivative of phenoxyacetic acid, characterized by a triethylsilyl (TES) group attached to the methyl ester moiety. The compound combines the aromatic phenoxy group with a silyl ester, which may enhance steric bulk, alter solubility, or modify reactivity compared to simpler alkyl esters . Such silyl esters are often employed in organic synthesis for temporary protection of hydroxyl or carboxyl groups, leveraging their stability under specific reaction conditions .
Properties
CAS No. |
74789-40-5 |
|---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
triethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H24O3Si/c1-4-19(5-2,6-3)13-18-15(16)12-17-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
WLRNODHLACMAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Triethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Triethylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic Acid+(Triethylsilyl)methyl Chloride→(Triethylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (Triethylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate moiety can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyacetyl alcohol.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
(Triethylsilyl)methyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
(Triethylsilyl)methyl phenoxyacetate can be compared with other silyl-protected esters such as:
- (Trimethylsilyl)methyl phenoxyacetate
- (Tert-butyldimethylsilyl)methyl phenoxyacetate
Uniqueness:
- Stability: this compound offers a balance between stability and reactivity, making it suitable for various synthetic applications.
- Reactivity: The triethylsilyl group provides steric hindrance, which can influence the reactivity of the compound in substitution reactions.
Comparison with Similar Compounds
Biocatalytic Activity
- Methyl phenoxyacetate: Acts as an acyl donor in enzymatic acylation reactions, achieving up to 33.6% enantiomeric excess (ee) in the synthesis of chiral amines at 45°C .
Fungicidal Activity
- Pyrimethanil-substituted phenoxyacetates: Derivatives with electron-withdrawing substituents exhibit potent fungicidal activity, attributed to enhanced binding to fungal enzyme targets .
- Silyl esters: No direct evidence of fungicidal use, but their stability could prolong environmental persistence compared to alkyl esters.
Key Research Findings
- Metabolism: Phenoxyacetate derivatives are metabolized via mandelate pathways in Pseudomonas putida, though halogenated analogs may resist degradation .
- Mutagenicity: Copper-phenoxyacetate complexes show mutagenic activity, suggesting structural modifications (e.g., silyl groups) could mitigate toxicity .
- Fragrance Applications: Allyl phenoxyacetate is regulated in perfumes due to sensitization risks, highlighting the need for controlled use of phenoxyacetate derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
